Cas no 1263286-38-9 (tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate)

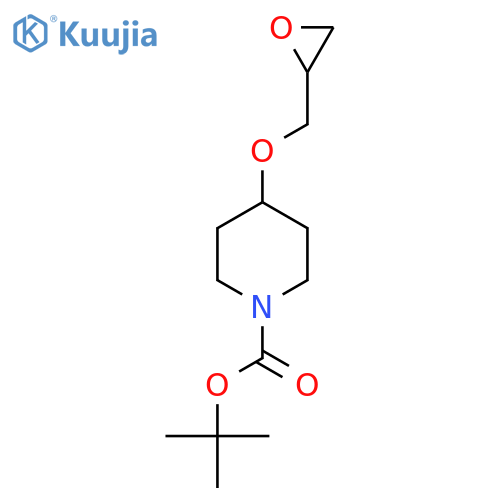

1263286-38-9 structure

商品名:tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate

- tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate

- 1263286-38-9

- AKOS015898974

- tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate, AldrichCPR

- 4-Oxiranylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

- EN300-1708291

-

- インチ: 1S/C13H23NO4/c1-13(2,3)18-12(15)14-6-4-10(5-7-14)16-8-11-9-17-11/h10-11H,4-9H2,1-3H3

- InChIKey: XYOKTTJFKNPBRF-UHFFFAOYSA-N

- ほほえんだ: O(CC1CO1)C1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

- せいみつぶんしりょう: 257.16270821g/mol

- どういたいしつりょう: 257.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 51.3Ų

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708291-0.1g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-2.5g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 2.5g |

$2071.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-1g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 1g |

$1057.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-5g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 5g |

$3065.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-0.25g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-0.05g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-0.5g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1708291-10.0g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 10g |

$4545.0 | 2023-06-04 | ||

| Enamine | EN300-1708291-5.0g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 5g |

$3065.0 | 2023-06-04 | ||

| Enamine | EN300-1708291-10g |

tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate |

1263286-38-9 | 10g |

$4545.0 | 2023-09-20 |

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1263286-38-9 (tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量